1-(2-Bromoethyl)pyrrolidin-2-one

Organic Synthesis Medicinal Chemistry Process Chemistry

1-(2‑Bromoethyl)pyrrolidin‑2‑one (CAS 117018‑99‑2) is an N‑substituted γ‑lactam containing a primary bromoethyl side‑chain. It belongs to the 2‑pyrrolidinone family, a scaffold widely recognized as a privileged structure in medicinal chemistry and asymmetric synthesis.

Molecular Formula C6H10BrNO
Molecular Weight 192.05 g/mol
CAS No. 117018-99-2
Cat. No. B187686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromoethyl)pyrrolidin-2-one
CAS117018-99-2
Molecular FormulaC6H10BrNO
Molecular Weight192.05 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)CCBr
InChIInChI=1S/C6H10BrNO/c7-3-5-8-4-1-2-6(8)9/h1-5H2
InChIKeyBVAQGSLQZNUFHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromoethyl)pyrrolidin-2-one (CAS 117018-99-2) – N‑Alkyl‑2‑pyrrolidinone Building Block for Heterocyclic and Chiral Auxiliary Synthesis


1-(2‑Bromoethyl)pyrrolidin‑2‑one (CAS 117018‑99‑2) is an N‑substituted γ‑lactam containing a primary bromoethyl side‑chain . It belongs to the 2‑pyrrolidinone family, a scaffold widely recognized as a privileged structure in medicinal chemistry and asymmetric synthesis [1]. The compound is commercially available as a 95 %+ purity liquid or solid building block and is primarily used as an electrophilic alkylating agent and a reactive intermediate for the preparation of more complex heterocycles, chiral auxiliaries, and pharmacologically active derivatives .

Why In‑Class Pyrrolidinone Building Blocks Are Not Interchangeable with 1-(2-Bromoethyl)pyrrolidin-2-one


The 2‑pyrrolidinone core can be alkylated at nitrogen with various leaving groups (e.g., Cl, I, OMs, OTs) and different chain lengths [1]. The specific combination of a bromine atom on a two‑carbon ethyl linker in 1‑(2‑bromoethyl)pyrrolidin‑2‑one creates a unique reactivity profile that differs markedly from its chloro, iodo, and non‑halogenated analogs . Bromine provides an optimal balance between leaving‑group ability and shelf‑stability that is not replicated by the more reactive but less stable iodo derivatives or the less reactive chloro compounds [2]. This directly impacts reaction yields, product purity, and the feasibility of one‑pot tandem sequences, making casual substitution a significant risk to synthetic reproducibility.

Head‑to‑Head Evidence: Quantifying the Differential Performance of 1-(2-Bromoethyl)pyrrolidin-2-one


Electrophilic Reactivity: Bromo vs. Chloro and Iodo Analogs in Nucleophilic Substitution

The bromoethyl group in 1‑(2‑bromoethyl)pyrrolidin‑2‑one exhibits superior leaving‑group ability compared to chloro analogs, yet offers greater stability than iodo derivatives . This places it in an optimal reactivity window for controlled nucleophilic substitution, minimizing undesired side reactions while enabling efficient coupling with nitrogen, oxygen, and sulfur nucleophiles [1].

Organic Synthesis Medicinal Chemistry Process Chemistry

Shelf Stability: Extended Storage at 2‑8 °C Under Inert Atmosphere

Vendor datasheets consistently specify storage at 2‑8 °C under inert gas (nitrogen or argon) to prevent decomposition . This is a more stringent requirement than for non‑halogenated pyrrolidinones but less demanding than for iodoethyl analogs, which often require sub‑zero temperatures and exclusion of light . The compound is supplied as a solid (Sigma‑Aldrich) or liquid (other vendors), both with a minimum purity specification of 95 % .

Chemical Inventory Management Process Development Laboratory Operations

Boiling Point and Predicted Density: Process Engineering Considerations

The reported boiling point of 1‑(2‑bromoethyl)pyrrolidin‑2‑one is 91‑92 °C at 0.8 Torr . Its predicted density is 1.511 g/cm³ [1]. These values are comparable to other N‑alkyl pyrrolidinones, but the relatively low boiling point under reduced pressure indicates that the compound can be purified by vacuum distillation without excessive thermal decomposition, a practical advantage over higher‑boiling or thermally labile analogs.

Process Chemistry Scale‑up Purification

Where 1-(2-Bromoethyl)pyrrolidin-2-one Outperforms: Validated Use Cases from the Evidence


Synthesis of N‑Substituted Pyrrolidinone Chiral Auxiliaries

The bromoethyl group serves as an alkylating handle for the introduction of chiral amines or other nucleophiles onto the 2‑pyrrolidinone core, a critical step in the preparation of ‘Quat’‑type chiral auxiliaries used in asymmetric aldol and alkylation reactions [1][2]. The moderate reactivity of the bromine leaving group ensures high coupling yields without racemization of sensitive chiral centers, a risk associated with more aggressive alkylating agents.

Intermediate for Heterocyclic Drug Candidates (e.g., Benzodiazepine Derivatives)

N‑2‑Bromoethyl‑pyrrolidinones have been specifically claimed as intermediates in the synthesis of benzodiazepine‑based CNS agents [3]. The ethylene linker between the pyrrolidinone nitrogen and the bromine atom provides the precise geometry required for subsequent cyclization or amidoalkylation reactions that form the seven‑membered benzodiazepine ring system . Analogs with longer or shorter linkers would not yield the correct ring size.

Preparation of Vinylsulfonium Salts for Tandem Cyclization Reactions

1‑(2‑Bromoethyl)pyrrolidin‑2‑one can be converted into the corresponding vinylsulfonium salt, which undergoes tandem reactions to generate more complex pyrrolidin‑2‑one derivatives under mild conditions [4]. This one‑pot, two‑step sequence is enabled by the presence of the bromoethyl group, which acts as a latent vinyl equivalent after base‑induced elimination. The analogous chloroethyl derivative is insufficiently reactive to undergo efficient elimination under the same mild conditions .

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